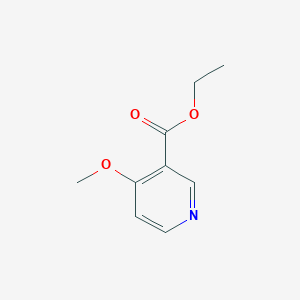

Ethyl 4-methoxynicotinate

Description

Ethyl 4-methoxynicotinate (CAS: 1214363-30-0) is an ethyl ester derivative of nicotinic acid with a methoxy (-OCH₃) substituent at the 4-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system, which facilitates nucleophilic substitution and coupling reactions . Its methoxy group enhances solubility in polar organic solvents compared to non-substituted nicotinate esters, making it advantageous in reaction design .

Properties

IUPAC Name |

ethyl 4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-6-10-5-4-8(7)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVMRSPGLVGDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxynicotinate can be synthesized through the esterification of 4-methoxynicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxynicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 4-methoxynicotinic acid.

Reduction: Formation of 4-methoxynicotinyl alcohol.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Properties :

Ethyl 4-methoxynicotinate has shown potential in regulating inflammatory markers such as vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1). These markers are crucial in the pathogenesis of inflammatory diseases, including atherosclerosis and arthritis. Research indicates that compounds like this compound can inhibit the expression of these markers, thereby mitigating inflammation and related conditions . -

Cardiovascular Health :

The compound's ability to inhibit smooth muscle cell proliferation suggests its utility in treating cardiovascular diseases. By modulating inflammatory responses, it may help prevent complications associated with atherosclerosis, such as restenosis following angioplasty . -

Antimicrobial Activity :

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or adjunct therapies for infections resistant to conventional treatments. Its efficacy against various bacterial strains is under investigation .

Case Study: Inhibition of VCAM-1 Expression

A study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing VCAM-1 expression in vitro. The researchers treated endothelial cells with varying concentrations of the compound and observed a significant decrease in VCAM-1 levels compared to untreated controls. This finding supports its potential use in therapeutic strategies aimed at reducing vascular inflammation .

Case Study: Cardiovascular Disease Models

In animal models of cardiovascular disease, administration of this compound resulted in reduced plaque formation and improved endothelial function. These studies suggest that the compound could play a role in both prevention and treatment strategies for cardiovascular diseases .

Mechanism of Action

The mechanism of action of ethyl 4-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The compound may also influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The physicochemical and reactivity profiles of nicotinate esters are highly dependent on the substituent type, position, and electronic effects. Below is a comparative analysis of ethyl 4-methoxynicotinate with key analogs:

Table 1: Comparative Data for this compound and Analogous Compounds

Spectroscopic and Analytical Data

- This compound : NMR data (analogous to Preparation 17 in ) would show a singlet for the 4-OCH₃ group (~δ 3.8 ppm) and pyridine protons downfield due to ring activation.

- Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate: Distinct ¹H NMR signals include aromatic protons from the 4-methoxybenzyl group (δ 7.16 ppm, doublet) and an NH resonance (δ 6.49 ppm) .

Biological Activity

Ethyl 4-methoxynicotinate (EMN) is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EMN, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : Approximately 165.19 g/mol

- Structure : EMN is an ester derivative of 4-methoxynicotinic acid, characterized by a methoxy group attached to the pyridine ring.

EMN's biological activity is primarily attributed to its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It may act as a ligand that modulates receptor activity, influencing various biochemical pathways involved in cellular signaling and metabolism.

Key Mechanisms:

- Ligand Activity : EMN may bind to nAChRs, leading to downstream effects in neurotransmission and cellular signaling.

- Antioxidant Properties : Preliminary studies suggest that EMN possesses antioxidant capabilities, potentially protecting cells from oxidative stress.

- Cellular Modulation : Research indicates that EMN can influence calcium ion release in cellular models, suggesting a role in intracellular signaling pathways.

Pharmacological Potential

Research on EMN has revealed several notable pharmacological effects:

- Antimicrobial Activity : EMN has shown promising results against various bacterial strains. For example, studies indicate effective inhibition against Staphylococcus aureus and E. coli at low concentrations.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways, although specific mechanisms remain under investigation.

- Neuroprotective Effects : Due to its interaction with nAChRs, EMN may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of EMN, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Nicotinate | C₉H₁₁NO₂ | Similar structure; used as a vasodilator |

| Methyl Nicotinate | C₇H₉NO₂ | Exhibits rubefacient properties; less potent |

| 4-Methoxynicotinic Acid | C₉H₉NO₃ | Parent compound; more polar than EMN |

In Vitro Studies

Several studies have investigated the biological activity of EMN:

- A study demonstrated that EMN could significantly influence calcium release in neuronal cell lines, indicating its potential role in modulating synaptic activity .

- Another investigation assessed the antimicrobial efficacy of EMN against various strains of bacteria, revealing minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for certain pathogens .

Dose-Response Relationships

Research involving structural analogs of EMN indicated significant inhibitory activities against specific enzymes at low nanomolar concentrations. These findings suggest that modifications to the nicotinic structure can enhance biological efficacy .

Toxicological Assessments

Preliminary toxicity studies have shown that EMN has a favorable safety profile when administered at therapeutic doses. However, further investigations are required to fully characterize its safety and efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.